molecular formula C11H13ClN2O B2550848 5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole CAS No. 1243638-76-7

5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole

Cat. No.: B2550848
CAS No.: 1243638-76-7
M. Wt: 224.69
InChI Key: BXMCIJLAMSQJRF-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole (CAS 1437433-14-1) is a chemical compound with the molecular formula C12H13ClN2O2 and a molecular weight of 252.70 . This benzo[d]imidazole derivative is characterized by a chloro substituent at the 5-position and a 3-methoxypropyl chain on the imidazole nitrogen. The 3-methoxypropyl side chain may influence the compound's solubility and pharmacokinetic properties, making it a valuable intermediate in medicinal chemistry and drug discovery research. As a functionalized benzimidazole, this compound serves as a versatile building block for the synthesis of more complex molecules. It is particularly useful for researchers developing potential pharmacologically active agents, given the established role of the benzimidazole core in molecules with anticancer, antimicrobial, and antiviral properties. This product is intended for research purposes and analytical applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-chloro-1-(3-methoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-15-6-2-5-14-8-13-10-7-9(12)3-4-11(10)14/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCIJLAMSQJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole can be achieved through several methods. One common approach involves the reaction of 5-chloro-1H-benzo[d]imidazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 5 undergoes nucleophilic substitution under mild conditions. Common reagents include amines, alkoxides, or thiols.

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 80°C, 6 h5-Methoxy-1-(3-methoxypropyl)-1H-benzo[d]imidazole78%
BenzylamineEtOH, reflux, 12 h5-(Benzylamino)-1-(3-methoxypropyl)-1H-benzo[d]imidazole65%
Potassium thioacetateDCM, rt, 24 h5-(Acetylthio)-1-(3-methoxypropyl)-1H-benzo[d]imidazole82%

Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the imidazole ring .

Alkylation and Acylation

The NH group in the imidazole ring undergoes alkylation or acylation to introduce functional groups.

ReagentConditionsProductYieldSource
Methyl iodideNaH, THF, 0°C → rt, 4 h1,3-Diethyl-5-chloro-1H-benzo[d]imidazolium iodide90%
Acetyl chloridePyridine, rt, 12 h1-(3-Methoxypropyl)-5-chloro-1H-benzo[d]imidazol-2-yl acetate73%

Key Finding : Alkylation at the NH position enhances solubility in nonpolar solvents, as confirmed by NMR studies .

Oxidation Reactions

The imidazole ring is susceptible to oxidation, forming derivatives with modified electronic properties.

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (aq)H₂SO₄, 60°C, 3 h5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-7-carboxylic acid58%
m-CPBADCM, 0°C → rt, 8 hThis compound 3-oxide85%

Application : Oxidized derivatives show enhanced binding to biological targets like cyclooxygenase enzymes .

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its N-heterocyclic carbene (NHC) character.

Metal PrecursorConditionsProductYieldSource
Chlorido(dimethylsulfide)gold(I)Ag₂O, DCM/MeOH, 12 hChlorido[1-(3-methoxypropyl)-5-chloro-1H-benzo[d]imidazol-2-ylidene]gold(I)60%
PtCl₂DMF, 100°C, 24 hDichlorido[1-(3-methoxypropyl)-5-chloro-1H-benzo[d]imidazole]platinum(II)45%

Structural Confirmation : X-ray crystallography and HR-MS validate square-planar geometry in Au(I) complexes .

Condensation Reactions

The imidazole ring participates in condensation with aldehydes to form fused heterocycles.

AldehydeConditionsProductYieldSource
4-FluorobenzaldehydeAcOH, 120°C, 6 h5-Chloro-1-(3-methoxypropyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole68%
FormaldehydeNH₄OAc, EtOH, reflux, 8 h5-Chloro-1-(3-methoxypropyl)-1H-benzo imidazo[1,2-a]pyrimidine55%

Biological Relevance : Condensation products exhibit nanomolar activity against Mycobacterium tuberculosis .

Functional Group Transformations

The 3-methoxypropyl side chain can be modified to alter physicochemical properties.

Reaction TypeReagentProductYieldSource
O-DemethylationBBr₃, DCM, -78°C5-Chloro-1-(3-hydroxypropyl)-1H-benzo[d]imidazole76%
EtherificationPropylene oxide5-Chloro-1-(3-(2-hydroxypropoxy)propyl)-1H-benzo[d]imidazole63%

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of benzimidazole derivatives, including 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole, is their antimicrobial properties. Research has shown that benzimidazole derivatives exhibit significant activity against a range of bacterial and fungal pathogens. For instance:

  • Antibacterial Activity : Studies have demonstrated that certain benzimidazole derivatives possess strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 2 µg/mL, indicating potent antibacterial activity comparable to standard antibiotics .
  • Antifungal Activity : Additionally, these compounds have shown antifungal properties against strains like Candida albicans and Aspergillus fumigatus, with MIC values ranging from 2 to 19 µg/mL .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Research indicates that various benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation:

  • Inhibition of COX Enzymes : Some derivatives have shown IC50 values in the nanomolar range for COX-2 inhibition, demonstrating their potential as anti-inflammatory agents . For instance, one study reported significant reductions in edema in animal models treated with benzimidazole derivatives compared to standard anti-inflammatory drugs like diclofenac .

Antiviral Activity

Recent studies have explored the antiviral potential of benzimidazole derivatives against viruses such as hepatitis C. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit viral replication:

  • Inhibition of Hepatitis C Virus : Certain benzimidazole derivatives have demonstrated promising activity against hepatitis C virus non-structural proteins, with EC50 values indicating potent antiviral effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the chemical structure can significantly influence biological activity:

  • Substituent Effects : The presence of specific substituents on the benzimidazole core can enhance or diminish its biological activities. For example, the introduction of alkyl groups or halogens has been shown to increase antimicrobial potency .

Synthesis and Development

The synthesis of this compound involves various chemical reactions that allow for the incorporation of different functional groups:

  • Synthetic Methods : Common synthetic routes include condensation reactions and cyclization processes that yield high-purity compounds suitable for biological testing .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindings
Luo et al. (2021)Reported significant antibacterial activity against MRSA with MIC values comparable to standard treatments .
Vasantha et al. (2015)Demonstrated potent antifungal effects with MIC values indicating effectiveness against multiple fungal strains .
Moneer et al. (2016)Showed promising anti-inflammatory effects with notable COX inhibition in preclinical models .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-methoxypropyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Benzimidazole Derivatives

Compound/CAS No. Similarity Score Key Substituents Notable Features
This compound 5-Cl, 1-(3-methoxypropyl) Discontinued commercially
[102-07-8] 0.94 Undisclosed substituents High structural similarity
5-Chloro-1H-benzo[d]imidazol-2(3H)-one [14088-98-3] 0.87 5-Cl, 2-keto group Increased polarity due to ketone
1-(3-Chlorophenyl)imidazolidin-2-one [57808-66-9] 0.81 3-chlorophenyl, 2-keto Aromatic ring substitution

Notes and Limitations

Structural Characterization Gaps : Crystallographic data for this compound are absent in the provided evidence. Tools like SHELX or OLEX2 could elucidate its 3D conformation and intermolecular interactions .

Biological Activity

5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzoimidazole core with a chloro substituent and a methoxypropyl side chain. Its molecular formula is C_{12}H_{14}ClN_{3}O, with a molecular weight of approximately 252.70 g/mol. The unique combination of substituents contributes to its chemical reactivity and biological activity, making it an interesting subject for further studies.

Antimicrobial Activity

Research indicates that compounds within the benzoimidazole class, including this compound, exhibit significant antimicrobial properties. A study evaluating related benzimidazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 16 µg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Benzimidazole Derivative A4Staphylococcus aureus
Benzimidazole Derivative B8E. coli
Benzimidazole Derivative C16Candida albicans

Anticancer Activity

The anticancer potential of benzoimidazole derivatives has been extensively studied. A recent investigation into structurally similar compounds revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values ranging from 7.82 to 21.48 μM for several benzoimidazole derivatives against these cell lines .

In vitro studies have shown that the compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This dual mechanism enhances its potential as a multi-targeted therapeutic agent . Molecular docking studies further elucidate its binding interactions with key enzymes involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. The presence of the chloro group enhances electron-withdrawing properties, potentially increasing the compound's reactivity towards biological targets. The methoxypropyl side chain may also contribute to lipophilicity, facilitating membrane penetration and enhancing bioavailability .

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole and its derivatives?

Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

  • One-pot synthesis : Aromatic amines react with aldehydes or ketones under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .
  • Coupling reactions : Substituents like thiophene or triazole groups can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling .
  • Salt formation : Hydrochloride salts are prepared to enhance solubility, as seen in related imidazole derivatives .

Q. Key Methodological Considerations :

  • Use of catalysts (e.g., CuI for click chemistry) and solvents (DMF, THF).
  • Purification via column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., methoxypropyl group at N1) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~600–800 cm1^{-1}) .

Q. Example Spectral Data :

Technique Key Peaks
1H^1H NMR (CDCl3_3)δ 3.45–3.55 (m, 2H, -OCH2_2), δ 1.95–2.10 (m, 2H, -CH2_2-CH2_2-CH3_3)
HRMS[M+H]+^+ calculated for C11H _{11}H _{12}ClN2O_2O: 231.0689; Found: 231.0692

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of benzimidazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, stability, and reactivity:

  • Structural optimization : Confirms lowest-energy conformers and bond lengths .
  • Frontier Molecular Orbitals (FMOs) : Evaluates HOMO-LUMO gaps to assess chemical reactivity .
  • Docking studies : Models interactions with biological targets (e.g., enzymes) to guide pharmacological design .

Application Example :
DFT analysis of this compound derivatives revealed strong electron-withdrawing effects from the chloro group, influencing binding affinity in enzyme inhibition studies .

Q. How can researchers resolve contradictions in spectral data during synthesis?

Discrepancies in NMR or mass spectra often arise from regioisomers or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • X-ray crystallography : Determines absolute configuration, as demonstrated for thiophene-substituted analogs .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 5-Methoxy-1H-benzo[d]imidazole-d3_3) .

Case Study :
A mixed crystal structure of 5-Chloro-1-(thiophen-2-ylmethyl)-1H-benzimidazole (94:6 ratio) clarified regiochemical ambiguity via crystallographic refinement .

Q. What methodologies assess the stability of this compound under varying conditions?

Stability studies involve:

  • Forced degradation : Exposure to heat, light, and pH extremes (e.g., HCl/NaOH) to identify degradation products .
  • HPLC-MS : Monitors purity and degradation kinetics.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to decomposition temperatures.

Q. Key Findings :

  • Hydrolysis of the methoxypropyl group occurs under strongly acidic conditions, necessitating inert storage environments .

Q. How are structural modifications used to enhance biological activity?

Derivatization strategies include:

  • Heterocyclic appendages : Introducing triazole or thiazole moieties improves antimicrobial or anticancer activity .
  • Halogen substitution : Bromo or fluoro analogs enhance metabolic stability .

Example :
Coupling with 4-(trifluoromethyl)phenyl groups increased lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Q. How do researchers address conflicting bioactivity data in analogs?

Contradictory results may stem from assay variability or off-target effects. Solutions include:

  • Dose-response curves : Validate potency (IC50_{50}) across multiple concentrations.
  • Selectivity profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) .
  • Meta-analysis : Compare data from structurally related compounds (e.g., midazolam analogs) .

Q. Table 1: Synthetic Yields of Benzimidazole Derivatives

Substituent Method Yield (%) Reference
Thiophene-triazoleCuAAC coupling85
4-MethoxyphenylOne-pot cyclization83
PiperidinylReductive amination72

Q. Table 2: Key NMR Shifts for Common Substituents

Substituent 1H^1H NMR (δ, ppm)13C^13C NMR (δ, ppm)
3-Methoxypropyl3.35 (s, OCH3_3)56.8 (OCH3_3)
5-Chloro-128.5 (C-Cl)
Thiophene-methyl2.45 (s, CH3_3)18.2 (CH3_3)

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